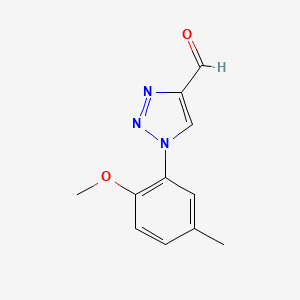

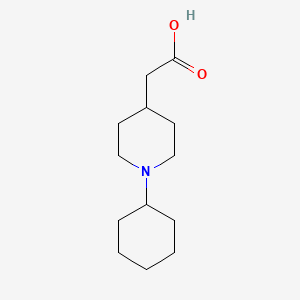

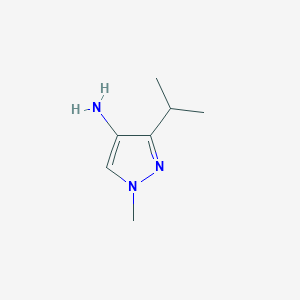

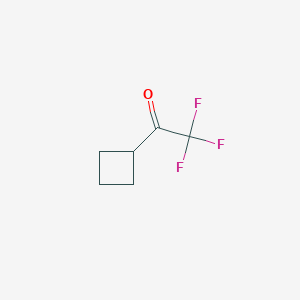

![molecular formula C14H21NO B1467331 {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1248075-17-3](/img/structure/B1467331.png)

{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol

Übersicht

Beschreibung

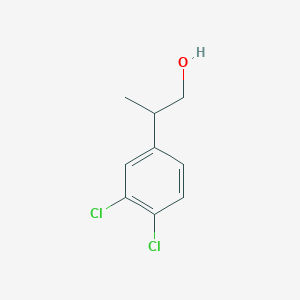

The compound “{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a methanol group and a 2,5-dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensional shape of the molecule . The presence of the methanol and 2,5-dimethylphenyl groups would also influence the molecule’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrrolidine ring, for example, is known to participate in various chemical reactions . The methanol and 2,5-dimethylphenyl groups could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

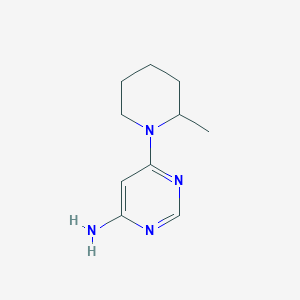

The compound’s structural similarity to known bioactive molecules suggests potential utility in the development of anticancer agents. Its pyrrolidine moiety can be a key pharmacophore in the synthesis of novel drugs. For instance, pyrimidine derivatives are known for their anticancer properties, and the compound could serve as a precursor in synthesizing such derivatives .

Neuropharmacology: Serotonin Antagonists

In neuropharmacology, the compound could be modified to create serotonin antagonists, which are crucial in treating neurological disorders such as Alzheimer’s disease. The structural flexibility of the compound allows for the attachment of various functional groups that can target serotonin receptors .

Anti-Inflammatory Applications

The compound’s framework can be utilized to develop new anti-inflammatory drugs. Its molecular structure can be tailored to inhibit specific pathways involved in the inflammatory process, potentially leading to more effective treatments with fewer side effects .

Antimicrobial and Antifungal Therapeutics

Given the increasing resistance to current antimicrobial and antifungal agents, there is a need for new drugs. The compound’s core structure can be chemically modified to target microbial and fungal pathogens, providing a new avenue for therapeutic intervention .

Material Science: Organic Semiconductors

In material science, the compound could be used to synthesize organic semiconductors. Its aromatic system and the possibility of introducing electron-donating or withdrawing groups make it a candidate for creating materials with desirable electronic properties .

Drug Design: ADME-Tox Optimization

The compound could play a role in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new drugs. Its modifiable structure allows for the fine-tuning of pharmacokinetic and toxicological profiles, which is crucial in drug design .

Cardiovascular Research: Antihypertensive Drugs

In cardiovascular research, derivatives of the compound could be investigated for their antihypertensive effects. Modifying its structure to target specific receptors or enzymes could lead to new treatments for high blood pressure .

Agricultural Chemistry: Pesticides

Lastly, in agricultural chemistry, the compound could be used to develop new pesticides. Its structure can be altered to create compounds that are toxic to pests but safe for crops and the environment .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-3-4-12(2)14(7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGAPAORMPSIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)